Tazarotene sulfone-d8
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Overview
Description
Tazarotene sulfone-d8 is a deuterated form of tazarotene sulfone, a derivative of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne, psoriasis, and photoaging. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotope labeling.
Preparation Methods
The synthesis of tazarotene sulfone-d8 involves several steps, starting from commercially available precursors. The general synthetic route includes:
Starting Materials: The synthesis begins with 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester.
Reaction Conditions: The key steps involve palladium-mediated coupling reactions, which are efficient and avoid the use of hazardous organometallic compounds.
Chemical Reactions Analysis
Tazarotene sulfone-d8 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromane moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetylenic bond allows for substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Scientific Research Applications
Tazarotene sulfone-d8 has several applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tazarotene in biological systems.
Metabolic Pathways: Helps in identifying and quantifying the metabolites of tazarotene.
Drug Development: Assists in the development of new retinoid-based therapies by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace the metabolic fate of tazarotene.
Mechanism of Action
The mechanism of action of tazarotene sulfone-d8 is similar to that of tazarotene:
Retinoic Acid Receptors: The active form, tazarotenic acid, binds to retinoic acid receptors (RARα, RARβ, and RARγ), with a higher affinity for RARβ and RARγ.
Gene Expression: This binding modifies gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.
Pathways Involved: The pathways influenced include those related to skin cell turnover and inflammation, making it effective in treating conditions like acne and psoriasis.
Comparison with Similar Compounds
Tazarotene sulfone-d8 can be compared with other retinoid derivatives:
Tazarotene: The non-deuterated form, used widely in dermatology.
Isotretinoin: Another retinoid used for severe acne, but with a different mechanism of action.
Adapalene: A third-generation retinoid with similar applications but different receptor affinities.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |
InChI Key |
SJFOIGKIUMLIQZ-GHVPMAEMSA-N |
Isomeric SMILES |
[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |
Origin of Product |
United States |
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